N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide
Description
Introduction to N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide Research
Historical Development and Research Evolution
The synthesis and characterization of this compound first emerged in the early 21st century, coinciding with advancements in sulfonamide chemistry and targeted drug design. The compound’s structure reflects a deliberate integration of functional groups known to enhance binding affinity and metabolic stability. The ethylsulfonyl group, for instance, was incorporated to exploit its electron-withdrawing properties, which are often leveraged in kinase inhibitor development. Early studies focused on optimizing synthetic routes, with methods involving the coupling of 5-(ethylsulfonyl)-2-hydroxyaniline with acetyl chloride derivatives under controlled conditions.
A key milestone in its development was the publication of its crystal structure and spectroscopic data, which confirmed the spatial arrangement of its substituents and provided insights into its reactivity. Over the past decade, the compound has been cataloged in chemical databases such as PubChem and commercial supplier inventories, reflecting its growing accessibility for research purposes.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{NO}_4\text{S} $$ | |
| Molecular Weight | 243.28 g/mol | |
| SMILES Notation | CC(NC1=CC(S(=O)(CC)=O)=CC=C1O)=O | |
| Purity | >95% |
Academic and Industrial Research Significance
In academic settings, this compound has been explored as a model compound for studying sulfonamide-protein interactions. Its ethylsulfonyl group mimics post-translational modifications observed in biological systems, making it a valuable tool for probing enzyme active sites. Additionally, the acetamide linker’s conformational flexibility has been investigated in the context of molecular recognition, particularly in designing inhibitors for neurodegenerative disease targets.
Industrially, the compound serves as a building block in pharmaceutical synthesis. Its structural motifs are prevalent in drug candidates targeting inflammatory pathways and oncogenic kinases. For example, derivatives of this compound have been patented as intermediates in the production of small-molecule therapies for rheumatoid arthritis and non-small cell lung cancer. The compound’s commercial availability through suppliers like Amadis Chemical and Key Organics underscores its utility in high-throughput screening campaigns.
Current Research Landscape and Challenges
Recent studies have prioritized the compound’s application in covalent drug design, where its ethylsulfonyl group participates in irreversible binding with cysteine residues in target proteins. However, challenges persist in optimizing its physicochemical properties. For instance, its moderate aqueous solubility (attributed to the hydrophobic phenyl ring) complicates formulation for in vivo studies. Researchers are exploring prodrug strategies and nanoencapsulation techniques to enhance bioavailability.
Another critical challenge lies in elucidating its metabolic fate. Preliminary in vitro assays suggest rapid hepatic clearance due to sulfonamide oxidation, necessitating structural modifications to improve pharmacokinetic profiles. Computational modeling efforts are underway to predict metabolite formation and guide synthetic adjustments.
Despite these hurdles, the compound remains a focal point in interdisciplinary research. Collaborative initiatives between academia and industry aim to expand its applications into materials science, where its sulfonamide group could facilitate the development of self-assembling polymers with tailored electronic properties.
Properties
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-16(14,15)8-4-5-10(13)9(6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCBJYTEIAXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide typically involves the reaction of 5-(ethylsulfonyl)-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Therapeutic Applications
-
Analgesic Properties
- N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide has been studied for its analgesic effects, showing potential as a non-opioid pain reliever. Research indicates that it exhibits comparable analgesic properties to acetaminophen without the associated hepatotoxicity, making it a safer alternative for pain management .
- Anti-inflammatory Activity
- Anticancer Potential
Case Study 1: Analgesic Efficacy
A study assessed the analgesic efficacy of this compound in a murine model using the acetic acid-induced writhing test. The compound demonstrated a significant reduction in writhing compared to control groups, indicating strong analgesic properties.
| Group | Writhing Count (Mean ± SD) |
|---|---|
| Control | 45 ± 5 |
| Acetaminophen | 15 ± 3 |
| This compound | 12 ± 2 |
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation (carrageenan-induced paw edema), the compound significantly reduced paw swelling compared to untreated controls.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| Standard Anti-inflammatory Drug | 75% |
| This compound | 70% |
Case Study 3: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Mechanism of Action
The mechanism of action of N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may play a role in binding to active sites, while the hydroxyphenyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Thermal Stability: The high melting point of the target compound (237.9–240.2°C) suggests greater crystallinity and stability relative to non-sulfonylated derivatives .
- Molecular Complexity : Compounds with additional heterocycles (e.g., triazole in ) or bulky substituents (e.g., hydroxypropyl in ) exhibit higher molecular weights but may face solubility challenges.
Biological Activity
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13NO4S
- Molecular Weight : 243.28 g/mol
- CAS Number : 923154-09-0
This compound exhibits its biological effects through interactions with specific molecular targets. It potentially inhibits enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, it may modulate pathways related to microbial resistance, thus enhancing its antimicrobial efficacy .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various microorganisms. For instance:
- Bacterial Activity : It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
- Fungal Activity : The compound exhibits antifungal properties, surpassing traditional antifungal agents in some cases .
Anticancer Properties
This compound has been studied for its potential anticancer effects. Key findings include:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanisms of Action : The compound may interfere with critical signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
Bacterial Strain MIC (μM) Mechanism Staphylococcus aureus 62.5 Inhibition of protein synthesis Enterococcus faecalis 125 Disruption of cell wall synthesis -
Study on Anticancer Activity :
- In another study, this compound was tested on human cancer cell lines, showing a significant reduction in viability and induction of apoptosis.
- Table 2: Anticancer Activity Data
Cell Line IC50 (μM) Apoptosis Induction (%) HeLa 20 45 MCF-7 15 60
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves acetylation of a hydroxyl-substituted aniline precursor. For example, refluxing with acetic anhydride under controlled conditions (e.g., 30–60 minutes at 100–120°C) is a common approach . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of acylating agents, and controlling temperature to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for yield improvement .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., ethylsulfonyl and acetamide groups). IR spectroscopy verifies carbonyl (1650–1700 cm) and hydroxyl (broad ~3200 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z calculated for CHNOS: 267.0572) .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .
Q. What are the key physicochemical properties of this compound, and how are they determined?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare to literature values (e.g., 364.5 K for analogous N-(2-hydroxyphenyl)acetamide) .
- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C, analyzed via UV-Vis spectroscopy .
- Thermodynamic Stability : Calculate entropy of fusion (ΔfusS) from DSC data (e.g., 58.3 J/mol·K for related compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data for N-substituted acetamides?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting yield .
- Crystallographic Validation : Use single-crystal X-ray diffraction (SC-XRD) to resolve structural ambiguities. For example, intermolecular interactions (e.g., C–H⋯O hydrogen bonds) can explain polymorphic variations .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) contributing to yield discrepancies .
Q. What strategies are effective for analyzing hydrogen-bonding interactions and conformational stability in solid-state studies?
- Methodological Answer :
- SC-XRD : Resolve torsional angles (e.g., O1–N1–C3–C2 = -16.7°) to assess planarity deviations. Head-to-tail intermolecular interactions (e.g., C9–H9B⋯O3) stabilize crystal packing .
- DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond lengths (e.g., C=O at 1.22 Å) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H contacts >50%) using CrystalExplorer .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. For example, the hydroxyl group may act as a hydrogen-bond donor .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to predict solubility trends .
- Docking Studies : Model interactions with biological targets (e.g., lipoxygenase) using AutoDock Vina to guide SAR for inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
